molecular formula C4H4N2O2 B104379 1H-Imidazole-4-carboxylic acid CAS No. 1072-84-0

1H-Imidazole-4-carboxylic acid

Cat. No. B104379
CAS RN: 1072-84-0
M. Wt: 112.09 g/mol
InChI Key: NKWCGTOZTHZDHB-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, also known as 4-Imidazolecarboxylic acid, is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-carboxylic acid includes an imidazole group and a carboxylate group . More detailed structural information can be found in the Cambridge Structural Database .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been widely utilized to generate different types of coordination polymers .


Physical And Chemical Properties Analysis

1H-Imidazole-4-carboxylic acid has a molecular formula of C4H4N2O2 and a molecular weight of 112.09 g/mol .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, including 1H-Imidazole-4-carboxylic acid, have a broad range of chemical and biological properties . They are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-Tuberculosis Agents

1H-Imidazole-4-carboxylic acid derivatives have been shown to act as a new class of anti-tuberculosis agents . This highlights the potential of this compound in the development of new drugs to combat tuberculosis.

Synthesis of Biologically Active Molecules

Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .

Use in Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides . This suggests that 1H-Imidazole-4-carboxylic acid could have potential applications in agriculture.

Use in Green Chemistry and Organometallic Catalysis

Imidazoles have found applications in green chemistry and organometallic catalysis, extending their use as ionic liquids and N-heterocyclic carbenes . This indicates the potential of 1H-Imidazole-4-carboxylic acid in these fields.

Biochemical Reagent

1H-Imidazole-4-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis of Dendrimers

4-Imidazolecarboxylic acid (ICA), a derivative of 1H-Imidazole-4-carboxylic acid, has been used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH), which is employed to functionalize poly (propylene imine) dendrimers .

Antitumor Potential

Imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines . This suggests that 1H-Imidazole-4-carboxylic acid could be used in the development of new antitumor drugs.

Safety and Hazards

1H-Imidazole-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

properties

IUPAC Name

1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCGTOZTHZDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147949
Record name 1H-Imidazole-4-carboxylic acid
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carboxylic acid

CAS RN

1072-84-0
Record name 1H-Imidazole-5-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name 1H-Imidazole-4-carboxylic acid
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Record name IMIDAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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